molecular formula C6H9BrF4O B8608832 6-bromo-5,5,6,6-tetrafluorohexan-1-ol

6-bromo-5,5,6,6-tetrafluorohexan-1-ol

Cat. No.: B8608832
M. Wt: 253.03 g/mol
InChI Key: ZDABGWUMQNZNPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-5,5,6,6-tetrafluorohexan-1-ol is a fluorinated alcohol featuring a six-carbon chain with a terminal hydroxyl group (-OH), bromine at position 6, and four fluorine atoms distributed across positions 5 and 5. Fluorinated alcohols are valued for their thermal stability, lipophilicity, and utility as intermediates in pharmaceuticals and advanced materials.

Properties

Molecular Formula

C6H9BrF4O

Molecular Weight

253.03 g/mol

IUPAC Name

6-bromo-5,5,6,6-tetrafluorohexan-1-ol

InChI

InChI=1S/C6H9BrF4O/c7-6(10,11)5(8,9)3-1-2-4-12/h12H,1-4H2

InChI Key

ZDABGWUMQNZNPK-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CC(C(F)(F)Br)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5,5,6,6-tetrafluorohexan-1-ol typically involves the fluorination and bromination of hexanol derivatives. One common method includes the reaction of hexanol with bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-5,5,6,6-tetrafluorohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a fluorinated hexanol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of fluorinated ketones or aldehydes.

    Reduction: Formation of fluorinated hexanol derivatives.

    Substitution: Formation of various substituted hexanol derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-5,5,6,6-tetrafluorohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-bromo-5,5,6,6-tetrafluorohexan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially altering their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key distinctions between 6-bromo-5,5,6,6-tetrafluorohexan-1-ol and related fluorinated alcohols:

Compound Molecular Formula Chain Length Substituents Key Features
This compound C₆H₉BrF₄O 6-carbon -OH (position 1), Br/F (positions 5-6) Combines bromine’s reactivity with fluorine’s electronegativity; potential alkylating agent.
5-Bromo-4,4,5,5-tetrafluoropentan-1-ol C₅H₇BrF₄O 5-carbon -OH (position 1), Br/F (positions 4-5) Shorter chain enhances solubility; used in cross-coupling reactions and polymer synthesis.
5,5-Bis(trifluoromethyl)-6,6,6-trifluoro-hexan-1-ol C₈H₉F₉O 6-carbon -OH (position 1), CF₃/F (positions 5-6) High fluorine content increases thermal stability; used in specialty coatings.

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